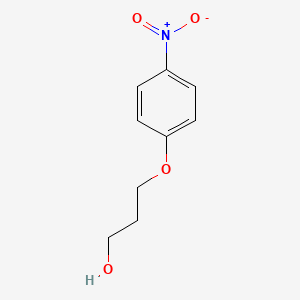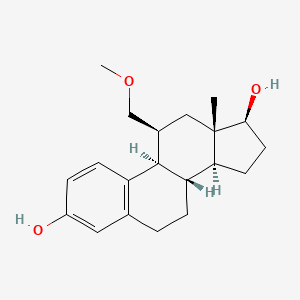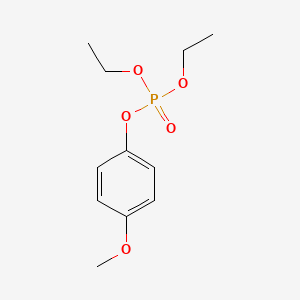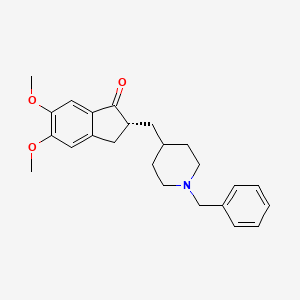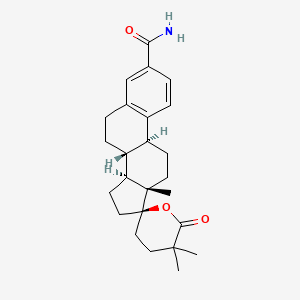![molecular formula C17H17NO4S2 B10758235 N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine](/img/structure/B10758235.png)
N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine is a compound that features a dibenzothiophene moiety linked to an L-valine amino acid through a sulfonyl group. Dibenzothiophene is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine typically involves the sulfonylation of dibenzothiophene followed by coupling with L-valine. One common method involves the reaction of dibenzothiophene with sulfur dichloride in the presence of aluminum chloride to form dibenzothiophene sulfonyl chloride . This intermediate is then reacted with L-valine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings of dibenzothiophene can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted dibenzothiophene derivatives.
Scientific Research Applications
N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential applications in studying protein-ligand interactions due to the presence of the L-valine moiety.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dibenzothiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. The L-valine moiety can mimic natural amino acids, allowing the compound to be incorporated into biological systems.
Comparison with Similar Compounds
Dibenzothiophene: A simpler analog without the sulfonyl and L-valine groups.
Benzothiophene: A related compound with a single benzene ring fused to a thiophene ring.
Dibenzofuran: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine is unique due to the presence of the sulfonyl and L-valine groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C17H17NO4S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2S)-2-(dibenzothiophen-3-ylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C17H17NO4S2/c1-10(2)16(17(19)20)18-24(21,22)11-7-8-13-12-5-3-4-6-14(12)23-15(13)9-11/h3-10,16,18H,1-2H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
RZWYSEXQXOXWKA-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid](/img/structure/B10758160.png)
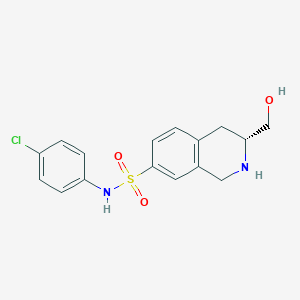

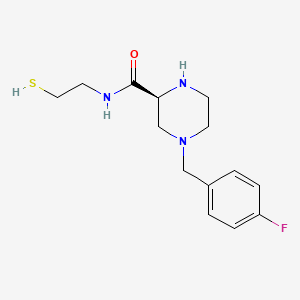
![2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate](/img/structure/B10758182.png)
![1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide](/img/structure/B10758188.png)
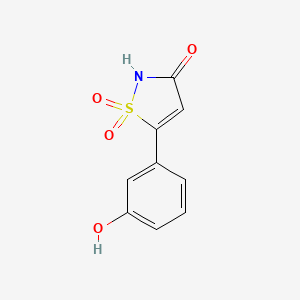
![(5s,8r,9s,10s,13r,14s,17s)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-Hydroxy-10-Methylhexadecahydro-3h-Cyclopenta[a]phenanthren-3-One](/img/structure/B10758200.png)
